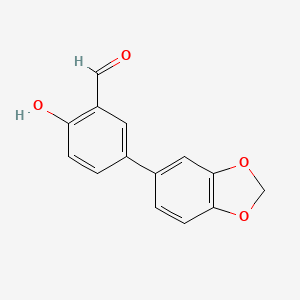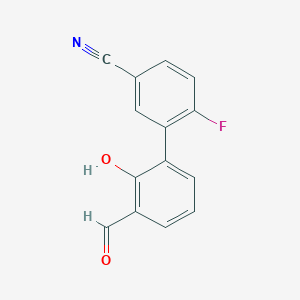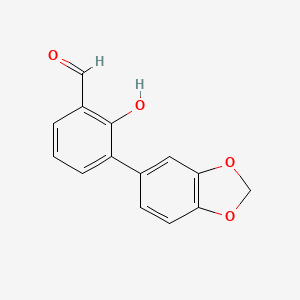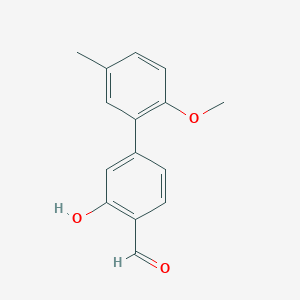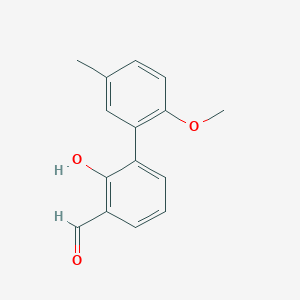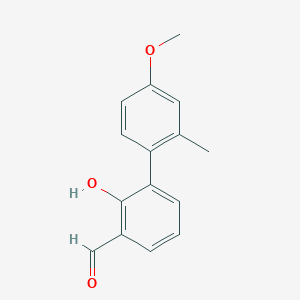
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% (2F6MMPP) is a phenolic compound that has been studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and its potential for use in laboratory experiments is also being explored.
作用机制
The mechanism of action of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% is not completely understood. However, it has been suggested that it may act through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, it has been suggested that 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% may act by inhibiting the expression of certain genes involved in the inflammatory response.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, it has been found to have neuroprotective effects, and it has been suggested that it may be useful for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.
实验室实验的优点和局限性
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studies related to oxidative stress, inflammation, viral infections, and tumor growth. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
未来方向
There are several potential future directions for the use of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%. It could be further studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. Additionally, it could be studied for its potential use in the treatment of inflammatory diseases, viral infections, and tumor growth. Additionally, it could be studied for its potential use as an antioxidant, as well as its potential use in other areas of scientific research.
合成方法
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% can be synthesized in a two-step reaction. First, a condensation reaction between 4-methoxy-2-methylphenol and formaldehyde is performed in the presence of an acid catalyst. This results in the formation of 2-formyl-6-(4-methoxy-2-methylphenyl)phenol. The second step involves the purification of the crude compound by chromatographic techniques. The final product is a 95% pure 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95%.
科学研究应用
2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which makes it useful for studies related to oxidative stress. It has also been shown to have anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol, 95% has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases.
属性
IUPAC Name |
2-hydroxy-3-(4-methoxy-2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(18-2)6-7-13(10)14-5-3-4-11(9-16)15(14)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWGBOWBJKCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685160 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-26-8 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


